

4-Chloro-4'-fluorobutyrophenone-d4 chemical properties

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Compound of Interest

Compound Name: 4-Chloro-4'-fluorobutyrophenone-d4

Cat. No.: B15292592

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Technical Guide: 4-Chloro-4'-fluorobutyrophenone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of **4-Chloro-4'-fluorobutyrophenone-d4**. This deuterated compound is a critical intermediate in the synthesis of isotopically labeled internal standards used in pharmacokinetic and metabolic studies.

Core Chemical Properties

4-Chloro-4'-fluorobutyrophenone-d4 is the deuterium-labeled version of 4-Chloro-4'-fluorobutyrophenone. The primary distinction is the replacement of four hydrogen atoms on the fluorophenyl ring with deuterium. This isotopic labeling is crucial for its application as an internal standard in mass spectrometry-based analyses.

Property	Value	Reference
Chemical Name	4-Chloro-1-(4-fluorophenyl)-2,3,5,6-d4)-1-butanone	
CAS Number	1814904-27-2	
Molecular Formula	C ₁₀ H ₆ D ₄ ClFO	
Molecular Weight	204.66 g/mol	
Appearance	Expected to be a pale to yellow liquid or solid	[Based on non-deuterated form]
Solubility	Expected to be soluble in organic solvents like ethanol, methanol, chloroform, and dichloromethane	[Based on non-deuterated form]
Storage Temperature	Refrigerator	

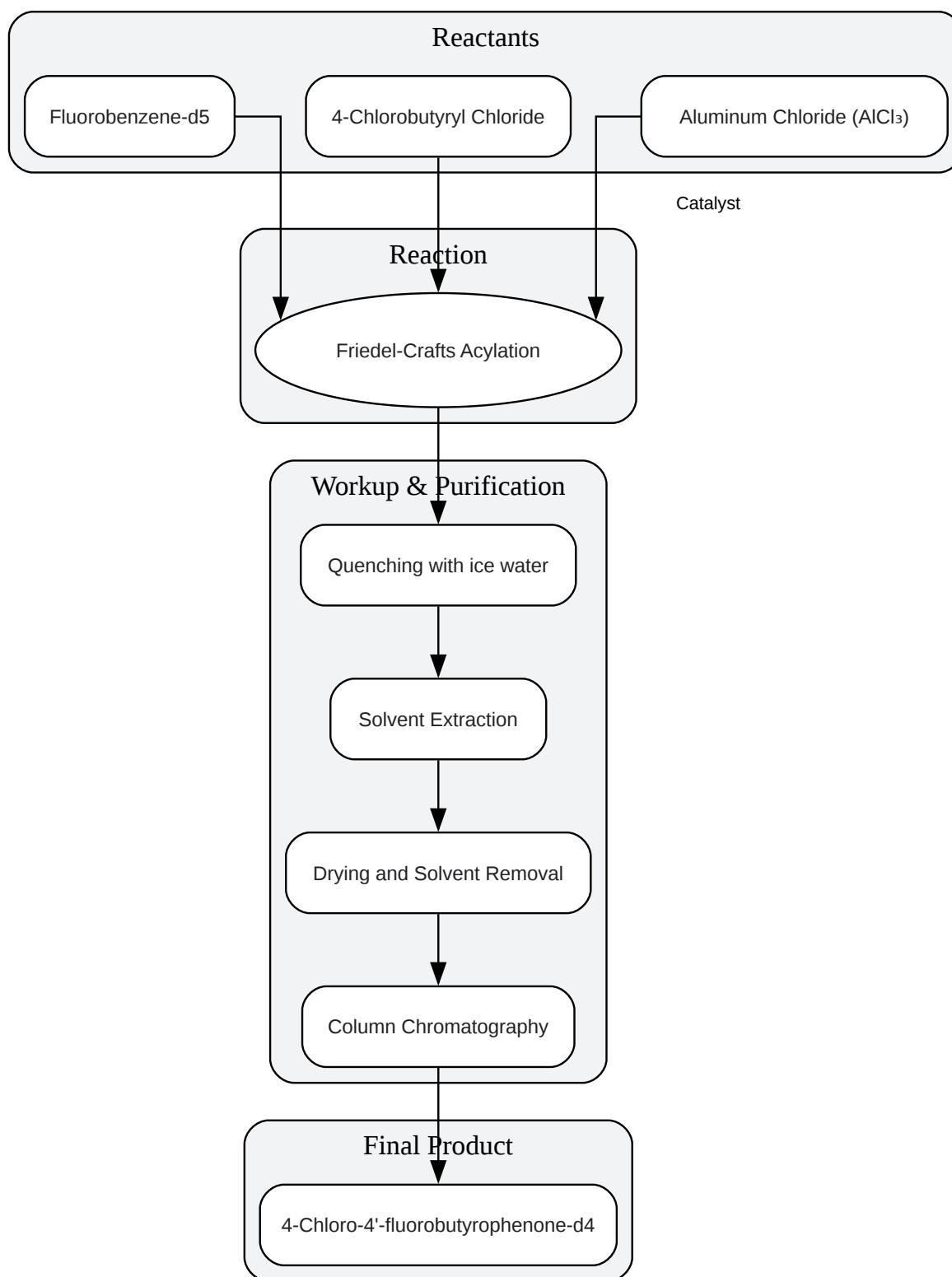
Synthesis and Experimental Protocols

While a specific detailed experimental protocol for the synthesis of **4-Chloro-4'-fluorobutyrophenone-d4** is not readily available in published literature, its synthesis can be logically derived from the well-established synthesis of its non-deuterated analog via a Friedel-Crafts acylation reaction.

Proposed Synthesis of **4-Chloro-4'-fluorobutyrophenone-d4**:

The synthesis involves the reaction of fluorobenzene-d5 with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Workflow: Proposed Synthesis of **4-Chloro-4'-fluorobutyrophenone-d4**

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Caption: Proposed workflow for the synthesis of **4-Chloro-4'-fluorobutyrophenone-d4**.

Detailed Experimental Protocol (Adapted from the synthesis of the non-deuterated analog):

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled. The system is kept under an inert atmosphere (e.g., nitrogen or argon).
- Reactant Charging: Fluorobenzene-d5 (1.0 equivalent) and a suitable dry solvent (e.g., dichloromethane) are added to the flask and cooled in an ice bath.
- Catalyst Addition: Anhydrous aluminum chloride (1.1 to 1.3 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.
- Acylating Agent Addition: 4-Chlorobutyryl chloride (1.0 equivalent) is added dropwise to the reaction mixture via the dropping funnel, ensuring the temperature remains low.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
- Workup: The reaction mixture is slowly poured into a beaker of crushed ice and water to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with the solvent.
- Purification: The combined organic layers are washed with dilute acid, water, and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Analytical Characterization

Detailed analytical spectra for **4-Chloro-4'-fluorobutyrophenone-d4** are not publicly available. However, the expected spectral data can be inferred from the data for the non-deuterated analog.

Mass Spectrometry:

The mass spectrum of the non-deuterated compound shows a molecular ion peak (M^+) at m/z 200.64. For the d4-labeled compound, the molecular ion peak is expected to be shifted by +4 mass units.

- Expected m/z (M^+): ~204.66

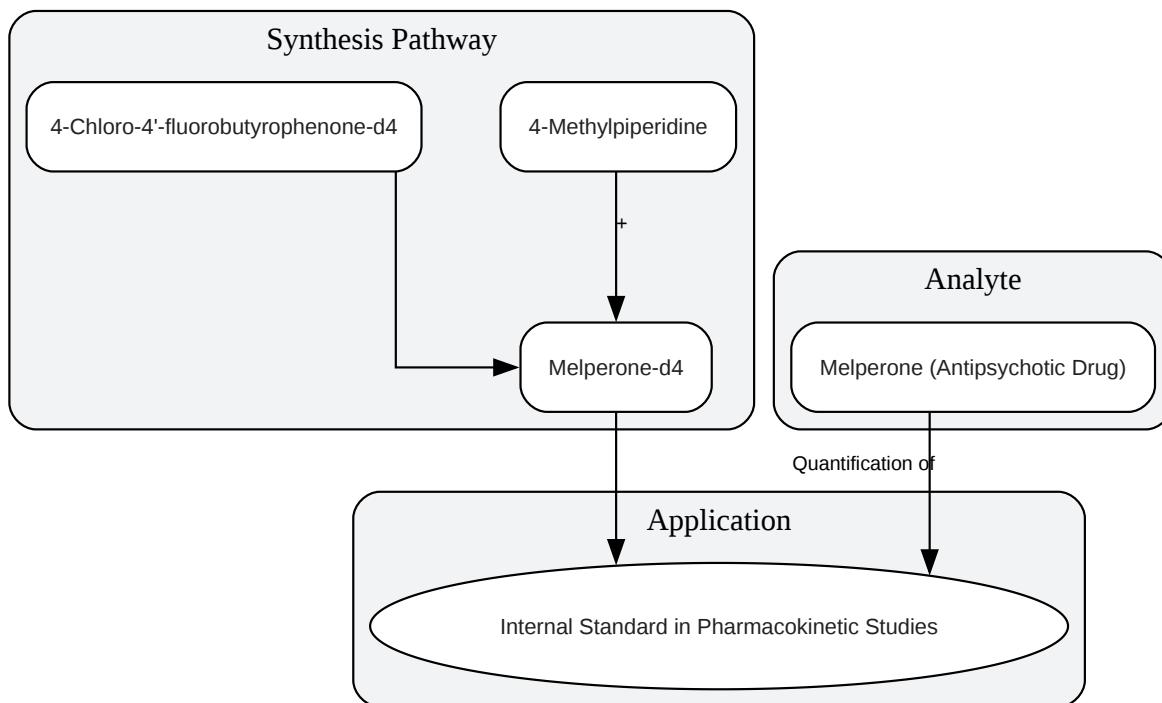
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum of the non-deuterated compound exhibits signals for the aromatic protons and the aliphatic chain protons. In the ^1H NMR spectrum of the d4-labeled compound, the signals corresponding to the aromatic protons on the fluorophenyl ring would be absent.
- ^{13}C NMR: The carbon NMR spectrum is expected to be very similar to the non-deuterated analog. The carbon atoms attached to deuterium will show a characteristic splitting pattern (C-D coupling) and may have slightly different chemical shifts.

Application in Drug Development

4-Chloro-4'-fluorobutyrophenone-d4 is a key intermediate in the synthesis of Melperone-d4 hydrochloride. Melperone is an atypical antipsychotic medication. The deuterated version, Melperone-d4, is used as an internal standard in pharmacokinetic studies to accurately quantify the concentration of Melperone in biological samples.

Signaling Pathway: Role as a Synthetic Intermediate



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Caption: Role of **4-Chloro-4'-fluorobutyrophenone-d4** in the synthesis of Melperone-d4.

The use of a deuterated internal standard like Melperone-d4 is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of bioanalytical methods. This is a fundamental practice in modern drug development and clinical research.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com